molecular formula C17H22N4O5 B3887703 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B3887703
M. Wt: 362.4 g/mol
InChI Key: BHCITJCRJIVETE-GIJQJNRQSA-N
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Description

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrazole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trimethoxyphenyl group. The final step involves the formation of the hydrazide linkage. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrazides or amines.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide include:

  • 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
  • Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate

Uniqueness

What sets 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide apart is its unique combination of a pyrazole ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5/c1-10-12(17(23)21-19-10)5-6-16(22)20-18-9-11-7-14(25-3)15(26-4)8-13(11)24-2/h7-9,12H,5-6H2,1-4H3,(H,20,22)(H,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCITJCRJIVETE-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 3
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 4
Reactant of Route 4
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 5
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 6
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

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